(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of CHEMBRDG-BB 5378681 are beta-adrenoceptors . These receptors primarily bind norepinephrine that is released from sympathetic adrenergic nerves. Additionally, they bind to norepinephrine and epinephrine that circulate in the blood .
Mode of Action
CHEMBRDG-BB 5378681 acts as a beta-blocker . It binds to beta-adrenoceptors and blocks the binding of norepinephrine and epinephrine to these receptors, inhibiting normal sympathetic effects that act through these receptors . Some beta-blockers, like CHEMBRDG-BB 5378681, partially activate the receptor while preventing norepinephrine from binding to the receptor .
Biochemical Pathways
The compound affects the Gs-protein activation pathway . Beta-adrenoceptors are coupled to a Gs-proteins, which activate adenylyl cyclase to form cAMP from ATP . Increased cAMP activates a cAMP-dependent protein kinase (PK-A) that phosphorylates L-type calcium channels, which causes increased calcium entry into the cell .
Pharmacokinetics
The pharmacokinetics of CHEMBRDG-BB 5378681, like other drugs, involves the ADME process: Absorption, Distribution, Metabolism, and Excretion . The compound’s bioavailability, distribution, metabolism, and excretion rates would determine its concentration in the body over time .
Result of Action
The action of CHEMBRDG-BB 5378681 results in reduced heart rate, contractility, and arterial pressure . By reducing these factors, the compound reduces the work of the heart and the oxygen demand of the heart .
Action Environment
Environmental factors such as the patient’s renal function, genetic makeup, sex, age, and individual physiology can influence the action, efficacy, and stability of CHEMBRDG-BB 5378681 . For example, the half-life of some drugs, especially those that require both metabolism and excretion, may be remarkably long in older people .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUXAKECSBERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385808 | |
Record name | AC1MDX5G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214264-38-7 | |
Record name | AC1MDX5G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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